Cycloheptane-1,1-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptane-1,1-dithiol is an organic compound characterized by a seven-membered carbon ring with two thiol groups (-SH) attached to the first carbon atom This compound is part of the cycloalkane family, which consists of carbon atoms arranged in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptane-1,1-dithiol can be synthesized through several methods. One common approach involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane, followed by an oxy-Cope rearrangement . Another method includes the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions: Cycloheptane-1,1-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Alkylated thiols.
Scientific Research Applications
Cycloheptane-1,1-dithiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol-disulfide exchange.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptane-1,1-dithiol involves its thiol groups, which can participate in redox reactions and form disulfide bonds. These interactions can modulate the activity of enzymes and other proteins by altering their thiol-disulfide balance. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various molecular targets.
Comparison with Similar Compounds
Cyclohexane-1,1-dithiol: A six-membered ring analog with similar thiol functionality.
Cyclooctane-1,1-dithiol: An eight-membered ring analog with similar properties.
Uniqueness: Cycloheptane-1,1-dithiol is unique due to its seven-membered ring structure, which imparts distinct conformational and steric properties compared to its six- and eight-membered counterparts. These differences can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
CAS No. |
65392-29-2 |
---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
cycloheptane-1,1-dithiol |
InChI |
InChI=1S/C7H14S2/c8-7(9)5-3-1-2-4-6-7/h8-9H,1-6H2 |
InChI Key |
VPLVMGPXDIWPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.